Hylambatin
Overview
Description
Hylambatin is a dodecapeptide isolated from the skin of the African frog, Hylambates maculatus. It belongs to the family of tachykinin or physalaemin-like peptides. This compound is notable for its unique sequence and biological activities, including its ability to increase plasma glucose and insulin levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hylambatin can be synthesized through a multistep reaction process. One of the synthetic routes involves the use of this compound, N-[(1,1-dimethylethoxy)carbonyl]-7-[N5-[imino[[(2,4,6-trimethylphenyl)sulfonyl]amino]methyl]-L-ornithine]-, tris(phenylmethyl) ester as a starting material . The reaction conditions typically involve the use of protective groups and specific reagents to ensure the correct sequence and structure of the peptide.
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Hylambatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide for specific research applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve nucleophilic reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide sequence. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Hylambatin has a wide range of scientific research applications:
Chemistry: Used in studies related to peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in cellular signaling and contractile activities in tissues.
Medicine: Applied in diabetes research due to its ability to increase plasma glucose and insulin levels.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
Hylambatin is unique due to its specific sequence and biological activities. Similar compounds include other tachykinin peptides such as substance P, neurokinin A, and neurokinin B. These peptides share structural similarities but differ in their receptor affinities and biological effects. This compound is particularly notable for its methionyl methionine residue at the C-terminus, which distinguishes it from other tachykinins .
Comparison with Similar Compounds
- Substance P
- Neurokinin A
- Neurokinin B
- Physalaemin
Hylambatin’s unique sequence and biological activities make it a valuable compound for various scientific research applications, highlighting its potential in advancing our understanding of peptide-based mechanisms and therapeutic interventions.
Properties
IUPAC Name |
(3S)-3-amino-4-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H90N16O19S2/c1-99-26-20-38(52(65)88)71-55(91)40(21-27-100-2)70-48(81)33-69-53(89)41(29-35-16-18-36(80)19-17-35)73-56(92)42(28-34-10-4-3-5-11-34)74-54(90)39(12-6-22-68-63(66)67)72-57(93)43(31-50(84)85)75-58(94)45-13-7-23-77(45)61(97)44(32-51(86)87)76-59(95)46-14-8-24-78(46)62(98)47-15-9-25-79(47)60(96)37(64)30-49(82)83/h3-5,10-11,16-19,37-47,80H,6-9,12-15,20-33,64H2,1-2H3,(H2,65,88)(H,69,89)(H,70,81)(H,71,91)(H,72,93)(H,73,92)(H,74,90)(H,75,94)(H,76,95)(H,82,83)(H,84,85)(H,86,87)(H4,66,67,68)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXWEKGZQZOOJV-DNCDJHDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H90N16O19S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230777 | |
Record name | Hylambatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1439.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80890-46-6 | |
Record name | Hylambatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080890466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hylambatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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